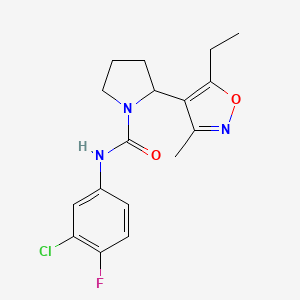![molecular formula C17H16N4O5 B6100927 N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan](/img/structure/B6100927.png)
N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan, also known as CPT, is a synthetic molecule that has gained significant attention in scientific research due to its unique properties. CPT is a tryptophan derivative that has a pyrazole ring attached to its carboxyl group, which makes it structurally distinct from other tryptophan derivatives.
Aplicaciones Científicas De Investigación
N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been studied for its potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In addition, this compound has been used as a probe to study protein-ligand interactions and enzyme kinetics. This compound has also been used as a fluorescent probe to study protein-protein interactions.
Mecanismo De Acción
N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan exerts its biological effects by binding to proteins and enzymes in the body. It has been shown to bind to various proteins, including serum albumin, carbonic anhydrase, and α1-acid glycoprotein. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase, lipoxygenase, and xanthine oxidase. This compound has also been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help to protect cells from oxidative damage. This compound has been shown to possess anti-inflammatory properties, which help to reduce inflammation in the body. This compound has also been shown to possess anti-cancer properties, which help to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan has various advantages and limitations for lab experiments. One of the advantages of this compound is its high purity and stability, which makes it suitable for various scientific research applications. This compound is also highly soluble in water, which makes it easy to use in various assays. One of the limitations of this compound is its high cost, which makes it difficult to use in large-scale experiments. In addition, this compound has limited solubility in organic solvents, which makes it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan. One area of research is the development of this compound analogs with improved properties. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of this compound. In addition, this compound can be used as a tool to study protein-ligand interactions and enzyme kinetics. Further research is needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan can be synthesized using a multistep process that involves the reaction of tryptophan with 1-methyl-3-(4-carboxyphenyl)-5-pyrazolone. The reaction proceeds via a condensation reaction, where the carboxyl group of tryptophan reacts with the pyrazole ring of 1-methyl-3-(4-carboxyphenyl)-5-pyrazolone to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various scientific research applications.
Propiedades
IUPAC Name |
3-[[1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-21-8-11(16(23)24)14(20-21)15(22)19-13(17(25)26)6-9-7-18-12-5-3-2-4-10(9)12/h2-5,7-8,13,18H,6H2,1H3,(H,19,22)(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIOPJOIRHXWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol](/img/structure/B6100852.png)
![N-(2-isopropyl-6-methylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6100856.png)
![1-(2-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6100862.png)
![[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6100869.png)
![N-(sec-butyl)-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6100877.png)

![3-[1-(3,4-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B6100904.png)
![4-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B6100911.png)
![ethyl 3-benzyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6100914.png)
![3-[2-(1-cyclohexyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6100918.png)
![N-(3-methoxyphenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6100934.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6100938.png)
![dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B6100947.png)
![1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol](/img/structure/B6100955.png)